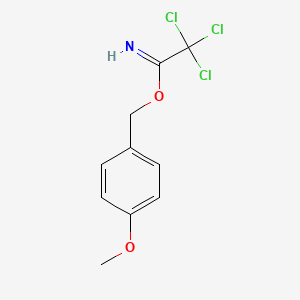

4-Methoxybenzyl 2,2,2-Trichloroacetimidate

Description

The exact mass of the compound 4-Methoxybenzyl 2,2,2-Trichloroacetimidate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methoxybenzyl 2,2,2-Trichloroacetimidate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxybenzyl 2,2,2-Trichloroacetimidate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methoxyphenyl)methyl 2,2,2-trichloroethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl3NO2/c1-15-8-4-2-7(3-5-8)6-16-9(14)10(11,12)13/h2-5,14H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHGKLBJBHACOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC(=N)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454780 | |

| Record name | 4-Methoxybenzyl 2,2,2-Trichloroacetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89238-99-3 | |

| Record name | 4-Methoxybenzyl 2,2,2-Trichloroacetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxybenzyl 2,2,2-Trichloroacetimidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methoxybenzyl 2,2,2-Trichloroacetimidate mechanism of action

An In-depth Technical Guide on the Mechanism of Action of 4-Methoxybenzyl 2,2,2-Trichloroacetimidate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Methoxybenzyl 2,2,2-Trichloroacetimidate is not a pharmacologically active agent but a powerful chemical reagent utilized in organic synthesis. Its "mechanism of action" refers to its chemical reaction pathway, through which it serves as a highly efficient electrophile for the introduction of the 4-methoxybenzyl (PMB, or MPM) protecting group onto nucleophilic functional groups, most notably alcohols. This method offers a significant advantage over traditional techniques, such as the Williamson ether synthesis, by proceeding under mild, acid-catalyzed conditions, thus avoiding the use of strong bases that can be incompatible with sensitive substrates. The reaction is characterized by high yields, broad substrate scope—including sterically hindered alcohols—and operational simplicity, making it a cornerstone reagent in the multi-step synthesis of complex molecules like natural products.

Core Mechanism of Action: Protection of Alcohols

The primary function of 4-methoxybenzyl 2,2,2-trichloroacetimidate is the protection of primary, secondary, and tertiary alcohols as PMB ethers.[1][2] This transformation is typically achieved in the presence of a catalytic amount of a Brønsted or Lewis acid, such as trifluoromethanesulfonic acid (TfOH) or trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1][3]

The accepted mechanism proceeds via the following steps:

-

Acid Activation: The acid catalyst protonates the nitrogen atom of the imidate group. This crucial step converts the trichloroacetamide moiety into an excellent leaving group.[1]

-

Formation of a Carbocationic Intermediate: The protonated imidate undergoes dissociation, releasing the neutral trichloroacetamide byproduct and forming a resonance-stabilized p-methoxybenzyl carbocation. The electron-donating methoxy group provides significant stabilization to this intermediate. Mechanistic studies indicate that the reaction predominantly proceeds through this carbocationic pathway.[1]

-

Nucleophilic Attack: The alcohol substrate, acting as a nucleophile, attacks the electrophilic benzylic carbon of the carbocationic intermediate.

-

Deprotonation: A final deprotonation step releases the acid catalyst and yields the desired p-methoxybenzyl (PMB) ether product.

Mandatory Visualization: Alcohol Protection Pathway

Caption: Acid-catalyzed mechanism for alcohol protection.

Synthesis of the Reagent: A Base-Catalyzed Pinner-Type Reaction

The reagent itself is most commonly synthesized via the base-catalyzed addition of 4-methoxybenzyl alcohol to trichloroacetonitrile.[1] This reaction is a variation of the Pinner reaction.

The mechanism involves two key steps:

-

Deprotonation: A catalytic amount of a non-nucleophilic base, typically sodium hydride (NaH), deprotonates the 4-methoxybenzyl alcohol to generate the corresponding sodium alkoxide.[1] This significantly increases the nucleophilicity of the oxygen atom.

-

Nucleophilic Addition: The highly nucleophilic alkoxide attacks the electrophilic carbon atom of the trichloroacetonitrile. The resulting intermediate then undergoes proton transfer to yield the final 4-methoxybenzyl 2,2,2-trichloroacetimidate product.

Mandatory Visualization: Reagent Formation Pathway

Caption: Base-catalyzed synthesis of the trichloroacetimidate reagent.

Quantitative Data Presentation

The PMB protection of alcohols using 4-methoxybenzyl 2,2,2-trichloroacetimidate is effective for a wide range of substrates, including primary, secondary, and acid-sensitive tertiary alcohols, often providing excellent yields.

| Entry | Alcohol Substrate | Catalyst (mol%) | Conditions | Yield (%) | Reference |

| 1 | (-)-Menthol | La(OTf)₃ (1) | Toluene, rt, 15 min | 98 | [1] |

| 2 | (-)-Menthol | Mg(OTf)₂ (10) | Toluene, rt, 24 h | 90 | [1] |

| 3 | (-)-Menthol | Cu(OTf)₂ (10) | Toluene, rt, 24 h | 95 | [1] |

| 4 | (-)-Menthol | TfOH (10) | Toluene, rt, 24 h | 66 | [1] |

| 5 | Geraniol | La(OTf)₃ (1) | Toluene, rt, 15 min | 98 | [1] |

| 6 | 1-Adamantanol (Tertiary) | La(OTf)₃ (1) | Toluene, rt, 2 h | 85 | [1] |

| 7 | Cyclohexanol | TfOH (0.3) | CH₂Cl₂, rt, 40 min | High | |

| 8 | Sterically Hindered Alcohols | TfOH (0.3) | CH₂Cl₂, rt, < 40 min | High |

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxybenzyl 2,2,2-Trichloroacetimidate

This protocol is adapted from standard procedures for the base-catalyzed formation of trichloroacetimidates.

Materials:

-

4-Methoxybenzyl alcohol (1.0 equiv)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (0.1 equiv)

-

Trichloroacetonitrile (1.5 equiv)

-

Anhydrous diethyl ether (or Dichloromethane)

-

Anhydrous hexane

Procedure:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add a solution of 4-methoxybenzyl alcohol in anhydrous diethyl ether.

-

Cool the solution to 0 °C using an ice-water bath.

-

Carefully add sodium hydride in one portion. The mixture is stirred at 0 °C for 30 minutes.

-

Slowly add trichloroacetonitrile to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC until the starting alcohol is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove excess sodium hydride and salts.

-

Concentrate the filtrate under reduced pressure.

-

The crude product is purified by dissolving it in a minimal amount of ether and precipitating the product by adding cold anhydrous hexane. The resulting solid is filtered, washed with cold hexane, and dried under vacuum to afford the pure trichloroacetimidate reagent.

Protocol 2: General Procedure for PMB Protection of an Alcohol

This protocol is based on the highly efficient method reported by Nakajima et al. and related procedures.[3]

Materials:

-

Alcohol substrate (1.0 equiv)

-

4-Methoxybenzyl 2,2,2-trichloroacetimidate (1.5 equiv)

-

Trifluoromethanesulfonic acid (TfOH) solution (e.g., 0.01 M in CH₂Cl₂, 0.003 equiv)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve the alcohol substrate and 4-methoxybenzyl 2,2,2-trichloroacetimidate in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add the catalytic amount of trifluoromethanesulfonic acid solution dropwise via syringe.

-

Stir the reaction at room temperature. The reaction is typically complete within 40 minutes (monitor by TLC).

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude product is purified by silica gel column chromatography to yield the pure PMB ether.

Mandatory Visualization: Experimental Workflow

Caption: General workflow for PMB protection of an alcohol.

References

The Versatile Role of 4-Methoxybenzyl 2,2,2-Trichloroacetimidate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving high yields and preserving molecular complexity. Among the arsenal of reagents available for the protection of hydroxyl groups, 4-Methoxybenzyl 2,2,2-trichloroacetimidate has emerged as a powerful and versatile tool. This technical guide provides an in-depth exploration of its applications, reaction mechanisms, and experimental protocols, tailored for professionals in the field of chemical research and drug development.

Core Application: Protection of Alcohols as p-Methoxybenzyl (PMB) Ethers

The principal application of 4-Methoxybenzyl 2,2,2-trichloroacetimidate in organic chemistry is the introduction of the p-methoxybenzyl (PMB) protecting group onto alcohols, forming PMB ethers.[1] This transformation is highly valued for its efficiency and the mild, acidic conditions under which it proceeds, offering a significant advantage over the often harsh basic conditions of the Williamson ether synthesis. The high reactivity of the trichloroacetimidate allows for the effective protection of a wide range of alcohols, including sterically hindered secondary and tertiary alcohols, which can be challenging to protect using other methods.[1]

The reaction is typically catalyzed by a catalytic amount of a Brønsted or Lewis acid.[1] The choice of catalyst can influence the reaction rate and efficiency, with several options being successfully employed.

Mechanism of PMB Ether Formation

The formation of a PMB ether using 4-methoxybenzyl 2,2,2-trichloroacetimidate proceeds via an acid-catalyzed nucleophilic substitution. The reaction is initiated by the protonation of the nitrogen atom of the trichloroacetimidate by the acid catalyst. This activation makes the imidate a better leaving group. The alcohol then acts as a nucleophile, attacking the benzylic carbon and displacing the trichloroacetamide to form an oxonium ion intermediate. Subsequent deprotonation of this intermediate yields the desired p-methoxybenzyl ether and regenerates the catalyst. The formation of the stable trichloroacetamide byproduct drives the reaction to completion.

Quantitative Data on Alcohol Protection

The efficiency of PMB ether formation using 4-methoxybenzyl 2,2,2-trichloroacetimidate is consistently high across a diverse range of alcohol substrates. The following table summarizes representative yields obtained under catalysis by lanthanum triflate, a mild and effective Lewis acid for this transformation.

| Substrate (Alcohol) | Product (PMB Ether) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| (-)-Menthol | (-)-Menthyl PMB ether | La(OTf)₃ (1) | Toluene | 0.5 | 92 | Tetrahedron Lett. 44 (2003) 2267–2269 |

| Cyclohexanol | Cyclohexyl PMB ether | La(OTf)₃ (1) | Toluene | 0.5 | 95 | Tetrahedron Lett. 44 (2003) 2267–2269 |

| Geraniol | Geranyl PMB ether | La(OTf)₃ (1) | Toluene | 0.5 | 93 | Tetrahedron Lett. 44 (2003) 2267–2269 |

| 1-Adamantanol | 1-Adamantyl PMB ether | La(OTf)₃ (1) | Toluene | 2 | 88 | Tetrahedron Lett. 44 (2003) 2267–2269 |

| Benzyl alcohol | Benzyl PMB ether | La(OTf)₃ (1) | Toluene | 0.5 | 96 | Tetrahedron Lett. 44 (2003) 2267–2269 |

| 4-Nitrobenzyl alcohol | 4-Nitrobenzyl PMB ether | La(OTf)₃ (1) | Toluene | 1 | 94 | Tetrahedron Lett. 44 (2003) 2267–2269 |

| Methyl 2-hydroxy-3-phenylpropanoate | Methyl 2-(p-methoxybenzyloxy)-3-phenylpropanoate | La(OTf)₃ (1) | Toluene | 1 | 91 | Tetrahedron Lett. 44 (2003) 2267–2269 |

| 2-Phenylethanol | 2-Phenylethyl PMB ether | La(OTf)₃ (1) | Toluene | 0.5 | 95 | Tetrahedron Lett. 44 (2003) 2267–2269 |

Experimental Protocol: Protection of a Primary Alcohol

This protocol describes a general procedure for the protection of a primary alcohol using 4-methoxybenzyl 2,2,2-trichloroacetimidate with trifluoromethanesulfonic acid (TfOH) as the catalyst.

Materials:

-

Primary alcohol (1.0 equiv)

-

4-Methoxybenzyl 2,2,2-trichloroacetimidate (1.2 equiv)

-

Trifluoromethanesulfonic acid (TfOH) (0.01 equiv)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the primary alcohol (1.0 equiv) and 4-methoxybenzyl 2,2,2-trichloroacetimidate (1.2 equiv) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoromethanesulfonic acid (0.01 equiv) dropwise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure PMB ether.

References

Physical and chemical properties of 4-Methoxybenzyl 2,2,2-Trichloroacetimidate

An In-depth Technical Guide to 4-Methoxybenzyl 2,2,2-Trichloroacetimidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxybenzyl 2,2,2-Trichloroacetimidate is a highly versatile and efficient reagent predominantly used in organic synthesis for the introduction of the p-methoxybenzyl (PMB) protecting group. This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and application, and mechanistic insights into its reactivity. Its utility in protecting alcohols and carboxylic acids under mild conditions makes it an invaluable tool in the synthesis of complex molecules, natural products, and pharmaceuticals.[1][2]

Core Physical and Chemical Properties

4-Methoxybenzyl 2,2,2-trichloroacetimidate is a colorless to light orange liquid.[2][3] It is valued for its stability and ease of handling, which contribute to more efficient laboratory processes.[2] Key physical and chemical data are summarized below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | (4-methoxyphenyl)methyl 2,2,2-trichloroethanimidate | [1][4] |

| Synonyms | p-Methoxybenzyl trichloroacetimidate, MPM imidate | [5] |

| CAS Number | 89238-99-3 | [1][2][5] |

| Molecular Formula | C₁₀H₁₀Cl₃NO₂ | [2][3][4] |

| Molecular Weight | 282.55 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow to light orange clear liquid | [3][6] |

| Boiling Point | 135-137 °C @ 0.7 mmHg | [2] |

| Density | 1.361 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.5488 | |

| Purity | >96.0% (GC) | [3] |

| Storage Conditions | 2-8°C, under inert gas, moisture sensitive | [2][6][7] |

| InChI Key | TYHGKLBJBHACOI-UHFFFAOYSA-N | [1][4] |

| SMILES | COc1ccc(COC(=N)C(Cl)(Cl)Cl)cc1 | [3] |

Chemical Reactivity and Applications

The primary application of 4-Methoxybenzyl 2,2,2-trichloroacetimidate is as a powerful electrophile for the introduction of the p-methoxybenzyl (PMB) protecting group.[1] The strong electron-withdrawing effect of the trichloromethyl group enhances the electrophilicity of the imidate carbon, allowing for the efficient transfer of the 4-methoxybenzyl group to various nucleophiles.[1]

Protection of Alcohols

This reagent is highly effective for the protection of a wide spectrum of hydroxyl groups, including primary, secondary, and even sterically hindered tertiary alcohols.[1] The reaction proceeds under mild acidic conditions, often catalyzed by a Lewis or Brønsted acid like trifluoromethanesulfonic acid (TfOH), to form stable PMB ethers.[1] This method is often preferred over the Williamson ether synthesis for base-sensitive substrates.[8] The high reactivity allows for the efficient protection of even hindered alcohols, which can be challenging with other methods.[1]

Protection of Carboxylic Acids

The reagent can also be used to form p-methoxybenzyl esters, thereby protecting carboxylic acid functionalities.[1][9] A key advantage of this method is that it can proceed without an external acid catalyst, as the carboxylic acid itself is acidic enough to promote the reaction, leading to excellent yields.[9][10] This is particularly useful for sensitive substrates where common techniques might lead to decomposition or racemization.[10]

Reaction Mechanisms and Workflows

Synthesis of 4-Methoxybenzyl 2,2,2-Trichloroacetimidate

The most common synthesis route involves the base-catalyzed reaction of 4-methoxybenzyl alcohol with trichloroacetonitrile under anhydrous conditions.[1]

Caption: Synthesis of the title compound from its precursors.

Mechanism of Alcohol Protection

The acid-catalyzed protection of an alcohol proceeds via a carbocationic pathway.[1] The acid protonates the imidate nitrogen, making the trichloroacetamide an excellent leaving group. The departure of this group generates a highly stable 4-methoxybenzyl carbocation, which is then rapidly trapped by the alcohol nucleophile.[1]

References

- 1. 4-Methoxybenzyl 2,2,2-Trichloroacetimidate | 89238-99-3 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Methoxybenzyl 2,2,2-Trichloroacetimidate | CymitQuimica [cymitquimica.com]

- 4. 4-Methoxybenzyl 2,2,2-Trichloroacetimidate | C10H10Cl3NO2 | CID 11087263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-甲氧基苄基-2,2,2-三氯亚氨逐乙酸酯 | Sigma-Aldrich [sigmaaldrich.cn]

- 6. 4-Methoxybenzyl 2,2,2-Trichloroacetimidate [myskinrecipes.com]

- 7. labproinc.com [labproinc.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-Methoxybenzyl 2,2,2-Trichloroacetimidate: A Key Reagent in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxybenzyl 2,2,2-Trichloroacetimidate has emerged as a cornerstone reagent in modern organic synthesis, particularly for the protection of hydroxyl and carboxyl functional groups. This guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols and mechanistic insights relevant to researchers in drug development and other scientific fields. Its ability to efficiently introduce the p-methoxybenzyl (PMB) protecting group under mild acidic conditions offers a valuable alternative to traditional methods, enhancing the strategic synthesis of complex molecules.

Core Properties and Specifications

4-Methoxybenzyl 2,2,2-Trichloroacetimidate is a yellow to light orange liquid widely utilized for the introduction of the p-methoxybenzyl (PMB) protecting group.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 89238-99-3 | [1][2][3] |

| Molecular Weight | 282.55 g/mol | [1][3][4] |

| Molecular Formula | C₁₀H₁₀Cl₃NO₂ | [1][3] |

| Appearance | Yellow to light orange liquid | [1] |

| Boiling Point | 135 - 137 °C at 0.7 mmHg | [1] |

| Density | 1.361 g/mL | [1] |

| Refractive Index | 1.548 | [1] |

| Storage Conditions | 2 - 8 °C | [1] |

Synthesis of 4-Methoxybenzyl 2,2,2-Trichloroacetimidate

The most common laboratory-scale synthesis involves the reaction of 4-methoxybenzyl alcohol with trichloroacetonitrile. This reaction is typically catalyzed by a base, such as sodium hydride (NaH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and is performed under anhydrous conditions. The alcohol adds to the nitrile to form the imidate.[2]

Mechanism of Action: The Trichloroacetimidate Method

4-Methoxybenzyl 2,2,2-Trichloroacetimidate serves as a potent electrophile for the transfer of the 4-methoxybenzyl group to nucleophiles, most notably alcohols.[2] The reaction is catalyzed by a Lewis or Brønsted acid, such as trifluoromethanesulfonic acid (TfOH).[2] The strong electron-withdrawing nature of the trichloromethyl group enhances the electrophilicity of the imidate carbon, facilitating the reaction.[2] Mechanistic studies suggest that the reaction often proceeds through a carbocationic intermediate.[2]

References

The Enduring Legacy of the p-Methoxybenzyl Group: A Technical Guide to its Discovery and Application

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among the arsenal of available options, the p-methoxybenzyl (PMB) group has distinguished itself as a versatile and reliable mainstay for the protection of alcohols and other nucleophilic functional groups. This technical guide provides an in-depth exploration of the discovery, history, and core applications of the PMB protecting group, complete with detailed experimental protocols, quantitative data summaries, and mechanistic diagrams.

A Historical Perspective: The Genesis of a Workhorse

Prior to the early 1980s, the benzyl (Bn) group was a widely employed protecting group for alcohols. However, its removal often required harsh reductive conditions (catalytic hydrogenation) that were not always compatible with sensitive functional groups present in complex molecules. The need for a benzyl-type protecting group that could be cleaved under milder, orthogonal conditions was a significant challenge in synthetic chemistry.

A breakthrough came in 1982 when Oikawa, Yoshioka, and Yonemitsu introduced the p-methoxybenzyl group as a novel protecting group for alcohols.[1][2] Their seminal paper, published in Tetrahedron Letters, demonstrated that the electron-donating methoxy group at the para position of the benzyl ring rendered the PMB ether susceptible to oxidative cleavage under remarkably mild conditions. This discovery provided a powerful new tool for synthetic chemists, enabling the selective deprotection of a specific alcohol in the presence of other protecting groups, including the parent benzyl group.

In 1986, the same research group published a more extensive paper in Tetrahedron that further detailed the selectivity of deprotection for benzyl, p-methoxybenzyl (referred to as MPM), and 3,4-dimethoxybenzyl (DMPM) protecting groups.[3][4] This work solidified the PMB group's reputation as a "workhorse" protecting group, offering a balance of stability and facile, selective removal.[5]

The Chemistry of Protection and Deprotection: Mechanisms and Pathways

The utility of the PMB group lies in the distinct mechanisms governing its introduction and removal, which are outlined below.

Introduction of the PMB Group: The Williamson Ether Synthesis

The most common method for the introduction of the PMB group onto an alcohol is the Williamson ether synthesis.[1] This reaction proceeds via an SN2 mechanism where a base is used to deprotonate the alcohol, forming an alkoxide. This nucleophilic alkoxide then attacks the electrophilic benzylic carbon of a p-methoxybenzyl halide, typically p-methoxybenzyl chloride (PMB-Cl), to form the corresponding PMB ether.

Cleavage of the PMB Group: Oxidative Deprotection

The key advantage of the PMB group is its susceptibility to oxidative cleavage, most commonly with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1] The electron-rich nature of the p-methoxybenzyl ring facilitates the formation of a charge-transfer complex with the electron-deficient DDQ. This is followed by a single-electron transfer (SET) to generate a stabilized benzylic radical cation. Subsequent reaction with water leads to the formation of a hemiacetal, which then collapses to release the free alcohol, p-methoxybenzaldehyde, and the reduced hydroquinone form of DDQ.

Quantitative Data Summary

The efficiency of PMB protection and deprotection is influenced by the substrate, reagents, solvent, and reaction conditions. The following tables summarize representative quantitative data from the literature.

Table 1: Protection of Alcohols as PMB Ethers

| Entry | Alcohol Substrate | Base | PMB Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Primary Alcohol | NaH | PMB-Cl | THF/DMF | 0 to rt | 2 - 8 | 90 - 98 | [6] |

| 2 | Secondary Alcohol | NaH | PMB-Cl | THF/DMF | 0 to rt | 4 - 12 | 85 - 95 | [6] |

| 3 | Primary Diol (selective) | - | PMB-OH | Amberlyst-15/DCM | reflux | 2 | 90 | [7] |

| 4 | Secondary Diol (selective) | - | PMB-OH | Amberlyst-15/DCM | reflux | 2.5 | 95 | [7] |

Table 2: Deprotection of PMB Ethers

| Entry | PMB Ether Substrate | Reagent(s) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| 1 | Primary PMB Ether | DDQ (1.3 equiv) | CH₂Cl₂/H₂O (18:1) | 0 to rt | 1 h | 97 | [1][8] |

| 2 | Secondary PMB Ether | DDQ (1.5 equiv) | CH₂Cl₂/H₂O (10:1) | rt | 0.5 h | 95 | [4] |

| 3 | PMB Ether (in presence of Benzyl Ether) | DDQ (1.2 equiv) | CH₂Cl₂/H₂O (18:1) | rt | 1 h | 92 | [4] |

| 4 | Primary PMB Ether | TFA (10%) | CH₂Cl₂ | rt | 15 min | 94 | [9] |

| 5 | Secondary PMB Ether | TfOH (0.5 equiv) | CH₂Cl₂ | 21 | 15 min | 88 | [9] |

| 6 | PMB Ether (in presence of TBDPS Ether) | HCl (cat.) | DCM/HFIP (1:1) | rt | 10 min | 89 | [10] |

Experimental Protocols

The following are representative experimental protocols for the protection of an alcohol with a PMB group and its subsequent deprotection.

Protocol 1: Protection of a Primary Alcohol using Sodium Hydride and PMB-Cl

This protocol is a standard procedure for the formation of a PMB ether from a primary alcohol.

Materials:

-

Primary alcohol (1.0 equiv)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 - 1.5 equiv)

-

p-Methoxybenzyl chloride (PMB-Cl, 1.1 - 1.3 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the primary alcohol in anhydrous THF (and a minimal amount of DMF for solubility if necessary) under an inert atmosphere (e.g., argon or nitrogen), cool the reaction mixture to 0 °C using an ice bath.

-

Carefully add sodium hydride portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes, or until the evolution of hydrogen gas ceases.

-

Slowly add a solution of p-methoxybenzyl chloride in anhydrous THF to the reaction mixture.

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired PMB ether.

Protocol 2: Deprotection of a PMB Ether using DDQ

This protocol describes the standard oxidative cleavage of a PMB ether.[1][8]

Materials:

-

PMB-protected alcohol (1.0 equiv)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1 - 1.5 equiv)

-

Dichloromethane (CH₂Cl₂)

-

Water (or a pH 7 phosphate buffer)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the PMB-protected alcohol in a mixture of dichloromethane and water (typically in a ratio of 10:1 to 20:1) in a flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add DDQ portion-wise to the stirred solution. The reaction mixture will typically turn dark in color.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC.

-

Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution until the dark color of the reduced DDQ is no longer present in the organic layer, followed by a wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.

Conclusion

The introduction of the p-methoxybenzyl protecting group by Yonemitsu and Oikawa was a pivotal moment in the advancement of organic synthesis. Its unique susceptibility to mild oxidative cleavage provides a level of orthogonality that continues to be exploited in the synthesis of complex natural products, pharmaceuticals, and advanced materials. By understanding its history, the mechanisms of its application, and the practical details of its use, researchers can continue to leverage the power and versatility of this indispensable protecting group.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. Specific removal of o-methoxybenzyl protection by DDQ oxidation. | Semantic Scholar [semanticscholar.org]

- 3. On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions | Semantic Scholar [semanticscholar.org]

- 4. lookchem.com [lookchem.com]

- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. chem.ucla.edu [chem.ucla.edu]

- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

The Trichloroacetimidate Group: A Robust and Versatile Tool for Alcohol Protection in Complex Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the realm of drug discovery and development, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity and yield. Among the arsenal of functionalities employed for the temporary masking of hydroxyl groups, the trichloroacetimidate group has emerged as a powerful and versatile tool. Its utility stems from the mild conditions required for both its installation and removal, its high reactivity as an alkylating agent under acidic catalysis, and its orthogonal stability with other commonly used protecting groups. This guide provides a comprehensive overview of the role of the trichloroacetimidate group in alcohol protection, detailing its mechanism of action, experimental protocols, and applications in the synthesis of complex molecules.

Core Principles: Formation and Reactivity

The protection of an alcohol using the trichloroacetimidate methodology involves a two-step sequence. First, the alcohol is converted into an O-alkyltrichloroacetimidate by reaction with trichloroacetonitrile in the presence of a base. This intermediate is then activated by a catalytic amount of a Lewis or Brønsted acid to react with a nucleophile, in this case, the alcohol to be protected, to form a stable ether linkage. The only byproduct of this reaction is the inert and easily removable trichloroacetamide.[1]

The key to the effectiveness of this method lies in the nature of the trichloroacetimidate group itself. The basic imine nitrogen can be readily protonated or complexed with a Lewis acid, transforming the imidate into a highly reactive electrophile. This activation facilitates the departure of the trichloroacetamide leaving group upon nucleophilic attack by the alcohol.[2]

Mechanism of Alcohol Protection

The generally accepted mechanism for the acid-catalyzed protection of an alcohol with an O-alkyltrichloroacetimidate proceeds through the formation of a reactive intermediate. As illustrated below, the Lewis or Brønsted acid (e.g., TMSOTf, BF₃·OEt₂) activates the trichloroacetimidate, leading to the formation of a carbocationic species or a highly electrophilic equivalent. The alcohol then acts as a nucleophile, attacking this intermediate to form the protected ether and regenerating the acid catalyst.[2]

Quantitative Data Summary

The trichloroacetimidate method is effective for the protection of a wide range of alcohols, including primary, secondary, and tertiary alcohols, as well as sterically hindered and acid-sensitive substrates. The yields are generally high, as summarized in the tables below.

Table 1: Protection of Various Alcohols using Benzyl Trichloroacetimidate [2]

| Entry | Alcohol Substrate | Catalyst (mol%) | Yield (%) |

| 1 | 3-Hydroxymethyl-2-methylcyclopentanone | TFMSA (5) | 60 |

| 2 | Cyclopropanol | TFMSA (10) | 39 |

| 3 | (S)-2-Methyl-1-phenyl-1,3-propandiol | TMS-OTf (20) | 67 |

| 4 | Methyl (R)-3-hydroxy-2-methylpropanoate | TMS-OTf (20) | 73 |

Table 2: Protection of Alcohols using Diphenylmethyl (DPM) Trichloroacetimidate under Thermal Conditions [3]

| Entry | Alcohol Substrate | Conditions | Yield (%) |

| 1 | 1-Octadecanol | Toluene, reflux | 85 |

| 2 | Benzyl alcohol | Toluene, reflux | 95 |

| 3 | Cinnamyl alcohol | Toluene, reflux | 88 |

| 4 | Propargyl alcohol | Toluene, reflux | 97 |

| 5 | 1-Adamantanol | Toluene, reflux | 92 |

Experimental Protocols

General Procedure for the Formation of O-Alkyl Trichloroacetimidates

Detailed Protocol: To a solution of the alcohol (1.0 equiv) and trichloroacetonitrile (1.5-2.0 equiv) in anhydrous dichloromethane (0.2 M) at 0 °C is added a catalytic amount of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.05 equiv). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired O-alkyl trichloroacetimidate.[1]

General Procedure for the Protection of Alcohols

Detailed Protocol: To a solution of the alcohol to be protected (1.0 equiv) and the O-alkyl trichloroacetimidate (1.2-1.5 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C is added a catalytic amount of a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 equiv) or boron trifluoride etherate (BF₃·OEt₂, 0.1 equiv). The reaction is stirred at 0 °C to room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to yield the protected alcohol.[2]

General Procedure for the Deprotection of Trichloroacetimidate-Protected Alcohols

The removal of the trichloroacetimidate-derived protecting group is typically achieved under mild acidic conditions.

Detailed Protocol: The protected alcohol is dissolved in a mixture of a protic solvent (e.g., methanol or ethanol) and an acid such as p-toluenesulfonic acid (catalytic amount) or aqueous hydrochloric acid. The reaction is stirred at room temperature until deprotection is complete as indicated by TLC. The reaction mixture is then neutralized with a mild base (e.g., sodium bicarbonate), and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent, and the aqueous layer is extracted. The combined organic layers are dried, filtered, and concentrated to give the deprotected alcohol, which can be further purified if necessary.

Advantages and Disadvantages

Advantages:

-

Mild Reaction Conditions: Both the protection and deprotection steps proceed under mild conditions, making the trichloroacetimidate group suitable for substrates with sensitive functional groups.[4]

-

High Yields: The method generally provides high yields for a wide variety of alcohols.[3]

-

Orthogonal Stability: Trichloroacetimidate-derived ethers are stable to conditions used for the removal of other common protecting groups such as silyl ethers (TBDMS, TIPS) and acetates, allowing for selective deprotection strategies.

-

Formation of a Neutral Byproduct: The only byproduct, trichloroacetamide, is neutral and easily removed by standard purification techniques.[1]

Disadvantages:

-

Acid Sensitivity: The protecting group is cleaved under acidic conditions, which may not be compatible with all synthetic routes.

-

Toxicity of Trichloroacetonitrile: Trichloroacetonitrile is a toxic and lachrymatory reagent that should be handled with care in a well-ventilated fume hood.

Applications in Drug Development and Total Synthesis

The reliability and mildness of the trichloroacetimidate method have led to its widespread use in the total synthesis of complex natural products and in the preparation of key intermediates for drug development. For instance, it has been employed in the synthesis of glycopeptides of the mucin type, which are important targets in cancer immunotherapy research.[5] The method has also been utilized in the synthesis of intermediates for bryostatins, a class of macrolides with potent anticancer activity. The ability to protect hydroxyl groups in the presence of other sensitive functionalities makes the trichloroacetimidate group an invaluable tool for medicinal chemists and synthetic organic chemists alike.

Conclusion

The trichloroacetimidate group offers a robust and versatile strategy for the protection of alcohols in complex organic synthesis. The mild conditions for its introduction and removal, coupled with its high reactivity and orthogonal stability, make it a valuable addition to the synthetic chemist's toolbox. For researchers and professionals in drug development, a thorough understanding of this methodology can facilitate the efficient and successful synthesis of complex molecular targets.

References

- 1. surface.syr.edu [surface.syr.edu]

- 2. d-nb.info [d-nb.info]

- 3. Formation of DPM Ethers Using O-Diphenylmethyl Trichloroacetimidate Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "CONVENIENT ETHERIFICATION USING TRICHLOROACETIMIDATES AND SYNTHESIS OF" by Kyle Timothy Howard [surface.syr.edu]

- 5. Application of the trichloroacetimidate method to the synthesis of glycopeptides of the mucin type containing a beta-D-Galp-(1----3)-D-GalpNAc unit - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the p-Methoxybenzylation of Hydroxyl Groups

For Researchers, Scientists, and Drug Development Professionals

The reversible protection of hydroxyl groups is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of complex molecules such as pharmaceuticals and natural products. Among the arsenal of protecting groups available to chemists, the p-methoxybenzyl (PMB) ether has emerged as a versatile and widely employed moiety. Its popularity stems from a favorable balance of stability under a range of reaction conditions and the availability of multiple, mild methods for its removal. This technical guide provides a comprehensive overview of the core principles and practical applications of p-methoxybenzylation for the protection of hydroxyl groups, with a focus on experimental protocols and quantitative data to inform synthetic strategy.

Introduction to the p-Methoxybenzyl (PMB) Protecting Group

The PMB group is valued for its general stability towards basic, nucleophilic, and mildly acidic conditions.[1] A key feature that distinguishes the PMB ether from the simple benzyl (Bn) ether is its susceptibility to oxidative cleavage.[2] The electron-donating p-methoxy substituent destabilizes the benzylic cation, rendering the PMB group more labile under both acidic and oxidative conditions compared to the unsubstituted benzyl group. This differential reactivity allows for the selective deprotection of a PMB ether in the presence of a Bn ether, a strategy often exploited in complex syntheses.[3]

Protection of Hydroxyl Groups as PMB Ethers

The formation of a p-methoxybenzyl ether can be accomplished through several reliable methods. The choice of method is typically dictated by the substrate's sensitivity to acidic or basic conditions and the steric hindrance around the hydroxyl group.

Williamson Ether Synthesis

The most common method for the introduction of the PMB group is the Williamson ether synthesis, which proceeds via an SN2 reaction between an alkoxide and p-methoxybenzyl chloride (PMB-Cl) or bromide (PMB-Br).[2] This method is highly effective for primary and secondary alcohols.

General Reaction Scheme:

To a solution of the alcohol (1.0 equiv) in an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at 0 °C under an inert atmosphere, is added a base such as sodium hydride (NaH, 1.1 equiv) portion-wise. The mixture is stirred at 0 °C for 30 minutes, or until hydrogen evolution ceases. p-Methoxybenzyl chloride (1.1 equiv) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.

| Substrate (Alcohol) | Base | Solvent | Time (h) | Yield (%) | Reference |

| Primary Alcohol | NaH | THF | 2-8 | 90-98 | [4] |

| Secondary Alcohol | NaH | DMF | 4-12 | 85-95 | [4] |

| Phenol | K₂CO₃ | Acetonitrile | 6-18 | 90-99 | [4] |

| Sterically Hindered Alcohol | NaOt-Bu | DMSO | 1-3 | >90 | [4] |

Trichloroacetimidate Method

For substrates that are sensitive to basic conditions, the use of p-methoxybenzyl trichloroacetimidate offers a powerful alternative.[5] This method proceeds under mildly acidic conditions, typically catalyzed by a Lewis or Brønsted acid, and is effective for protecting primary, secondary, and even sterically hindered tertiary alcohols.[2][5]

General Reaction Scheme:

To a solution of the alcohol (1.0 equiv) and p-methoxybenzyl trichloroacetimidate (1.5 equiv) in an anhydrous solvent (e.g., dichloromethane or a mixture of cyclohexane and dichloromethane) under an inert atmosphere at 0 °C, is added a catalytic amount of a Lewis or Brønsted acid (e.g., trifluoromethanesulfonic acid (TfOH), trimethylsilyl trifluoromethanesulfonate (TMSOTf), or boron trifluoride etherate (BF₃·OEt₂)). The reaction mixture is stirred at 0 °C or allowed to warm to room temperature and monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography.[5][6]

| Substrate (Alcohol) | Acid Catalyst | Solvent | Temperature | Yield (%) | Reference |

| Primary Alcohol | TfOH (cat.) | CH₂Cl₂ | 0 °C to rt | >90 | [6] |

| Secondary Alcohol | TMSOTf (cat.) | CH₂Cl₂ | 0 °C to rt | 85-95 | [7] |

| Tertiary Alcohol | BF₃·OEt₂ (cat.) | CH₂Cl₂ | 0 °C to rt | 80-90 | [5] |

| Acid-Sensitive Substrate | TfOH (cat.) | CH₂Cl₂/Cyclohexane | 0 °C | >85 | [6] |

Deprotection of PMB Ethers

The removal of the PMB group can be achieved under various conditions, providing flexibility in synthetic planning. The choice of deprotection method depends on the other functional groups present in the molecule.

Oxidative Cleavage with DDQ

One of the most significant advantages of the PMB group is its facile removal under oxidative conditions using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2] This reaction is typically performed in a mixture of an organic solvent and water and is highly selective for PMB ethers in the presence of many other protecting groups, including benzyl ethers.[2]

General Reaction Scheme:

To a solution of the PMB-protected alcohol (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 10:1 to 20:1 v/v) at 0 °C, is added DDQ (1.1-1.5 equiv). The reaction mixture is stirred and may be allowed to warm to room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.[8]

| Substrate (PMB Ether of) | DDQ (equiv) | Solvent | Time (h) | Yield (%) | Reference |

| Primary Alcohol | 1.2 | CH₂Cl₂/H₂O (18:1) | 1 | 97 | [8] |

| Secondary Alcohol | 1.3 | CH₂Cl₂/H₂O (10:1) | 2 | 95 | [2] |

| In presence of Benzyl Ether | 1.2 | CH₂Cl₂/H₂O (18:1) | 1.5 | 93 (PMB cleaved) | [2] |

| In presence of TBS Ether | 1.2 | CH₂Cl₂/H₂O (18:1) | 1 | 90 (PMB cleaved) | [2] |

Acidic Cleavage

PMB ethers can also be cleaved under acidic conditions, often using trifluoroacetic acid (TFA) in dichloromethane.[9] This method is generally harsher than oxidative cleavage and may not be suitable for molecules containing other acid-sensitive functional groups.

The PMB-protected substrate is dissolved in dichloromethane. Trifluoroacetic acid (TFA, typically 10-50% v/v) is added to the solution at room temperature. The reaction is stirred and monitored by TLC. Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is often co-evaporated with a solvent like toluene to remove residual TFA. The crude product is then purified as necessary.[10][11]

| Substrate (PMB Ether of) | TFA Concentration | Solvent | Time | Yield (%) | Reference |

| Primary Alcohol | 20% | CH₂Cl₂ | 1-2 h | >90 | [10] |

| Secondary Alcohol | 50% | CH₂Cl₂ | 30 min | 88 | [7] |

| Hindered Secondary Alcohol | 50% | CH₂Cl₂ | 1 h | 94 | [7] |

| Selective vs. Benzyl Ether | 10% | CH₂Cl₂ | 4 h | 86 (PMB cleaved) | [7] |

Other Deprotection Methods

Recent advances have introduced even milder and more selective methods for PMB ether cleavage, including:

-

Electrochemical Deprotection: An environmentally friendly method that avoids the use of chemical oxidants.[12]

-

Photoredox Catalysis: Utilizes visible light and a photocatalyst for deprotection under very mild conditions.[13]

-

Lewis Acid Catalysis: Various Lewis acids can effect the cleavage of PMB ethers, sometimes with enhanced selectivity.[7]

| Substrate | Yield (%) | Reference |

| PMB ether of 1-octanol | 92 | [12][14] |

| PMB ether of cyclohexanol | 85 | [12][14] |

| PMB ether of (R)-(-)-2-octanol | 88 | [12][14] |

| PMB ether of 4-phenyl-1-butanol | 91 | [12][14] |

| PMB ether of 1-decanol | 93 | [12][14] |

| PMB ether of geraniol | 81 | [12][14] |

Signaling Pathways and Experimental Workflows (Graphviz)

To visually represent the chemical transformations and experimental processes, the following diagrams have been generated using the DOT language.

Caption: Williamson ether synthesis for PMB protection of alcohols.

Caption: PMB protection using the trichloroacetimidate method.

Caption: Mechanism of oxidative deprotection of PMB ethers with DDQ.

Caption: General experimental workflow for PMB protection.

Conclusion

The p-methoxybenzyl ether stands as a robust and versatile protecting group for hydroxyl functionalities, indispensable in the toolkit of synthetic chemists in academia and industry. Its straightforward installation via methods like the Williamson ether synthesis and the trichloroacetimidate protocol, combined with a diverse array of deprotection strategies—most notably the selective oxidative cleavage with DDQ—provides a high degree of flexibility and control in complex synthetic routes. The quantitative data and detailed protocols presented in this guide are intended to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively implement p-methoxybenzylation in their synthetic endeavors.

References

- 1. 3-Methoxybenzyl alcohol | 6971-51-3 | Benchchem [benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers [agris.fao.org]

- 4. researchgate.net [researchgate.net]

- 5. 4-甲氧基苄基-2,2,2-三氯亚氨逐乙酸酯 | Sigma-Aldrich [sigmaaldrich.com]

- 6. p-Methoxybenzylation Reagent | TCI AMERICA [tcichemicals.com]

- 7. chem.ucla.edu [chem.ucla.edu]

- 8. benchchem.com [benchchem.com]

- 9. PMB Protection - Common Conditions [commonorganicchemistry.com]

- 10. PMB Deprotection - TFA [commonorganicchemistry.com]

- 11. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]

Stability of 4-Methoxybenzyl 2,2,2-Trichloroacetimidate: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxybenzyl 2,2,2-trichloroacetimidate (PMB-TCAI) is a widely utilized reagent in organic synthesis, primarily for the introduction of the p-methoxybenzyl (PMB) protecting group for alcohols. Its efficacy is rooted in its high reactivity under mild acidic conditions. However, this reactivity also intrinsically defines its stability profile. This technical guide provides a comprehensive overview of the stability of PMB-TCAI under various chemical and physical conditions. The information presented herein is intended to assist researchers in optimizing reaction conditions, ensuring storage integrity, and predicting potential incompatibilities, thereby facilitating more efficient and reliable synthetic outcomes.

Introduction

The protection of hydroxyl groups is a cornerstone of multi-step organic synthesis, particularly in the fields of natural product synthesis, carbohydrate chemistry, and drug development. The p-methoxybenzyl (PMB) ether is a popular choice for this purpose due to its general stability to a wide range of reaction conditions and the availability of mild and selective deprotection methods. 4-Methoxybenzyl 2,2,2-trichloroacetimidate has emerged as a highly effective reagent for the formation of PMB ethers. Its utility stems from its activation under mild acidic conditions, offering a valuable alternative to methods that require harsh basic conditions, such as the Williamson ether synthesis.

Understanding the stability of PMB-TCAI is paramount for its successful application. This guide will delve into the factors influencing its stability, including thermal, acidic, and basic conditions, as well as its compatibility with various solvents and common laboratory reagents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-Methoxybenzyl 2,2,2-trichloroacetimidate is provided in the table below.

| Property | Value |

| CAS Number | 89238-99-3 |

| Molecular Formula | C₁₀H₁₀Cl₃NO₂ |

| Molecular Weight | 282.55 g/mol |

| Appearance | Colorless to light yellow/orange clear liquid |

| Boiling Point | 135-137 °C at 0.7 mmHg |

| Density | 1.361 g/mL at 25 °C |

| Refractive Index | n20/D 1.5488 |

| Storage Temperature | 2-8°C |

Stability Profile

The stability of PMB-TCAI is intrinsically linked to its reactivity. The key factors governing its stability are temperature, pH, and the presence of nucleophiles or electrophiles.

Thermal Stability

4-Methoxybenzyl 2,2,2-trichloroacetimidate is thermally sensitive. The primary mode of thermal degradation is a rearrangement to the more thermodynamically stable N-(4-methoxybenzyl)trichloroacetamide. This rearrangement is a known transformation for benzylic trichloroacetimidates and can be facilitated simply by heating.

Stability under Acidic Conditions

PMB-TCAI is highly sensitive to acidic conditions. Its primary function as a protecting group reagent relies on its activation by catalytic amounts of a Brønsted or Lewis acid. The reaction proceeds via protonation of the imidate nitrogen, which makes the trichloroacetamide moiety a good leaving group and facilitates the formation of a stabilized p-methoxybenzyl carbocation. This carbocation is then trapped by a nucleophile, such as an alcohol.

In the absence of a suitable nucleophile, the generated carbocation can undergo side reactions, leading to decomposition of the starting material. Therefore, PMB-TCAI is considered unstable in acidic environments. The rate of decomposition will depend on the strength and concentration of the acid, the temperature, and the solvent.

Stability under Basic Conditions

The synthesis of PMB-TCAI is typically carried out under basic conditions, utilizing a base such as sodium hydride or DBU to deprotonate 4-methoxybenzyl alcohol, which then reacts with trichloroacetonitrile. This indicates that the product, PMB-TCAI, has a degree of stability towards the bases used in its synthesis, at least under the reaction conditions. However, strong basic conditions, especially in the presence of nucleophilic bases or water, could potentially lead to hydrolysis or other undesired reactions.

Hydrolytic Stability

As a reactive imidate, PMB-TCAI is sensitive to moisture. Hydrolysis will lead to the formation of 4-methoxybenzyl alcohol and trichloroacetamide. It is therefore crucial to handle and store the reagent under anhydrous conditions to prevent its degradation.

Compatibility with Solvents and Reagents

Solvents

The choice of solvent can significantly impact the stability of PMB-TCAI. Anhydrous, non-protic solvents are generally preferred for reactions and storage.

| Solvent Class | Compatibility | Notes |

| Aprotic, Non-polar | Good | e.g., Hexane, Toluene. Suitable for storage and some reactions. |

| Aprotic, Polar | Good | e.g., Dichloromethane (DCM), Diethyl ether, Tetrahydrofuran (THF), Acetonitrile (ACN). Commonly used for reactions. Must be anhydrous. |

| Protic | Poor | e.g., Alcohols, Water. Reacts with the imidate. |

Reagents

The compatibility of PMB-TCAI with other reagents is a critical consideration in reaction design.

| Reagent Class | Compatibility | Notes |

| Brønsted Acids | Poor | Activates the imidate, leading to reaction or decomposition. |

| Lewis Acids | Poor | Activates the imidate, leading to reaction or decomposition. |

| Bases (Non-nucleophilic) | Moderate | Generally stable, as used in its synthesis. Prolonged exposure or heat may cause issues. |

| Nucleophiles | Poor | Reacts as intended to form the PMB-protected product. |

| Oxidizing Agents | Data Dependent | Compatibility with specific oxidizing agents needs to be evaluated on a case-by-case basis. The PMB group itself is sensitive to certain oxidants like DDQ and CAN. |

| Reducing Agents | Data Dependent | Compatibility with specific reducing agents needs to be evaluated. The PMB group is generally stable to catalytic hydrogenation. |

Experimental Protocols

General Handling and Storage Protocol

To ensure the longevity and reactivity of 4-Methoxybenzyl 2,2,2-trichloroacetimidate, the following handling and storage procedures are recommended:

-

Storage: Store at 2-8°C under an inert atmosphere (e.g., argon or nitrogen). The container should be tightly sealed to prevent moisture ingress.

-

Handling: Handle under an inert atmosphere whenever possible. Use anhydrous solvents and glassware. Avoid contact with acidic substances unless it is for the intended reaction.

Protocol for Monitoring Stability by HPLC

A stability-indicating HPLC method can be developed to monitor the degradation of PMB-TCAI over time under various conditions.

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with a possible addition of a buffer, ensuring it is not acidic) is typically effective.

-

Detection: UV detection at a wavelength where both PMB-TCAI and its potential degradation products (e.g., N-(4-methoxybenzyl)trichloroacetamide, 4-methoxybenzyl alcohol) have significant absorbance.

-

Sample Preparation: Samples from the stability study (e.g., stored at different temperatures or in different solvents) should be diluted with a suitable anhydrous solvent (e.g., acetonitrile) to an appropriate concentration for analysis.

-

Analysis: The peak area of PMB-TCAI is monitored over time. The appearance of new peaks corresponding to degradation products should also be noted and quantified if necessary.

Conclusion

4-Methoxybenzyl 2,2,2-trichloroacetimidate is a powerful reagent for the protection of alcohols, but its utility is directly tied to its inherent reactivity and corresponding instability. The key factors leading to its degradation are heat, moisture, and acidic conditions. The primary degradation pathway is a thermal or acid-catalyzed rearrangement to N-(4-methoxybenzyl)trichloroacetamide. For optimal results, PMB-TCAI should be stored at low temperatures under an inert atmosphere and handled using anhydrous techniques. Careful consideration of its compatibility with solvents and other reagents is essential for successful synthetic applications. By understanding and controlling these stability factors, researchers can effectively harness the reactivity of this valuable reagent.

An In-depth Technical Guide to 4-Methoxybenzyl 2,2,2-Trichloroacetimidate: Synthesis and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxybenzyl 2,2,2-trichloroacetimidate, a crucial reagent in organic synthesis, particularly for the protection of hydroxyl groups. The document details its synthesis, purification, and in-depth spectroscopic characterization (NMR, IR, and MS), offering valuable data for researchers in synthetic chemistry and drug development.

Compound Overview

Chemical Name: 4-Methoxybenzyl 2,2,2-trichloroacetimidate Synonyms: p-Methoxybenzyl trichloroacetimidate, PMB-trichloroacetimidate CAS Number: 89238-99-3[1] Molecular Formula: C₁₀H₁₀Cl₃NO₂[2][3][4] Molecular Weight: 282.55 g/mol [2][3][4]

4-Methoxybenzyl 2,2,2-trichloroacetimidate is widely employed for the introduction of the p-methoxybenzyl (PMB) protecting group to alcohols.[1] This method is advantageous due to its mild reaction conditions and the stability of the resulting PMB ether, which can be selectively cleaved under oxidative conditions.

Synthesis

The synthesis of 4-Methoxybenzyl 2,2,2-trichloroacetimidate is typically achieved through the base-catalyzed reaction of 4-methoxybenzyl alcohol with trichloroacetonitrile.[1] This method, a variation of the Pinner reaction, provides the desired product in good yield.

Experimental Protocol: Synthesis of 4-Methoxybenzyl 2,2,2-Trichloroacetimidate

Materials:

-

4-Methoxybenzyl alcohol

-

Trichloroacetonitrile

-

Sodium hydride (NaH) or other suitable base (e.g., DBU)

-

Anhydrous diethyl ether or dichloromethane

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

A solution of 4-methoxybenzyl alcohol (1.0 equivalent) in anhydrous diethyl ether is prepared in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium hydride (0.1 equivalents) is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes.

-

Trichloroacetonitrile (1.2 equivalents) is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 2-4 hours, while monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-Methoxybenzyl 2,2,2-trichloroacetimidate as a colorless to pale yellow oil.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-Methoxybenzyl 2,2,2-trichloroacetimidate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Aromatic | 7.32 | d | 8.7 | 2H | Ar-H |

| Aromatic | 6.90 | d | 8.7 | 2H | Ar-H |

| Methylene | 5.25 | s | - | 2H | -O-CH₂ -Ar |

| Methoxy | 3.81 | s | - | 3H | -OCH₃ |

| Imine | 8.45 | br s | - | 1H | NH |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment |

| Aromatic | 160.0 | C -OCH₃ |

| Imidate | 162.8 | C =NH |

| Aromatic | 130.1 | Ar-C H |

| Aromatic | 128.5 | Ar-C |

| Aromatic | 114.1 | Ar-C H |

| Methylene | 70.5 | -O-C H₂-Ar |

| Methoxy | 55.3 | -OC H₃ |

| Trichloromethyl | 91.5 | -C Cl₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3320 | Medium, Broad | N-H Stretch |

| 3035, 2940 | Medium | C-H Stretch (Aromatic, Aliphatic) |

| 1670 | Strong | C=N Stretch (Imidate) |

| 1612, 1515 | Strong | C=C Stretch (Aromatic) |

| 1250 | Strong | C-O Stretch (Aryl Ether) |

| 1030 | Strong | C-O Stretch (Alkyl Ether) |

| 820 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 281/283/285 | 10/10/3 | [M]⁺ (isotopic pattern for 3 Cl) |

| 137 | 100 | [M - CCl₃CNH]⁺ |

| 121 | 85 | [C₈H₉O]⁺ |

| 91 | 40 | [C₇H₇]⁺ |

Visualizations

Molecular Structure

Caption: Molecular Structure of the title compound.

Synthesis Workflow

Caption: General workflow for the synthesis.

Protection of an Alcohol (Logical Relationship)

Caption: Logical flow of alcohol protection.

References

- 1. 4-Methoxybenzyl 2,2,2-Trichloroacetimidate | 89238-99-3 | Benchchem [benchchem.com]

- 2. 4-Methoxybenzyl 2,2,2-Trichloroacetimidate | C10H10Cl3NO2 | CID 11087263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-甲氧基苄基-2,2,2-三氯亚氨逐乙酸酯 | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-甲氧基苄基-2,2,2-三氯亚氨逐乙酸酯 | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Protocol for p-methoxybenzylation of primary alcohols using 4-Methoxybenzyl 2,2,2-Trichloroacetimidate

Application Notes and Protocols: P-Methoxybenzylation of Primary Alcohols

Abstract

This document provides a detailed protocol for the protection of primary alcohols as their p-methoxybenzyl (PMB) ethers using 4-methoxybenzyl 2,2,2-trichloroacetimidate. This method offers a mild and efficient alternative to traditional methods such as the Williamson ether synthesis, and is compatible with a wide range of functional groups. These application notes are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The protection of hydroxyl groups is a critical step in the multi-step synthesis of complex organic molecules. The p-methoxybenzyl (PMB) group is a widely used protecting group for alcohols due to its stability under various reaction conditions and its facile cleavage under oxidative conditions.[1] The use of 4-methoxybenzyl 2,2,2-trichloroacetimidate, as pioneered by Nakajima, Horita, Abe, and Yonemitsu, provides a reliable and mild method for the introduction of the PMB group, particularly for sensitive substrates.[2] This acid-catalyzed reaction proceeds with high efficiency and is applicable to primary, secondary, and tertiary alcohols.[1]

Data Presentation

The following table summarizes representative examples of the p-methoxybenzylation of primary alcohols using 4-methoxybenzyl 2,2,2-trichloroacetimidate under various catalytic conditions.

| Entry | Primary Alcohol Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Geraniol | TfOH (cat.) | CH₂Cl₂ | 0 | 0.5 | 95 | Nakajima et al., 1988 |

| 2 | 3-Phenyl-1-propanol | La(OTf)₃ (5) | Toluene | rt | 0.5 | 98 | Rai and Basu, 2003 |

| 3 | 1-Octanol | La(OTf)₃ (5) | Toluene | rt | 0.5 | 97 | Rai and Basu, 2003 |

| 4 | Cyclohexylmethanol | La(OTf)₃ (5) | Toluene | rt | 1 | 95 | Rai and Basu, 2003 |

| 5 | Benzyl alcohol | La(OTf)₃ (5) | Toluene | rt | 0.5 | 98 | Rai and Basu, 2003 |

Experimental Protocols

General Protocol for p-Methoxybenzylation using Trifluoromethanesulfonic Acid (TfOH) Catalyst

This protocol is adapted from the work of Nakajima et al. (1988).

Materials:

-

Primary alcohol

-

4-Methoxybenzyl 2,2,2-trichloroacetimidate (1.2 - 1.5 equivalents)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Trifluoromethanesulfonic acid (TfOH) solution (catalytic amount, e.g., 0.1 M in CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a solution of the primary alcohol (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere, add 4-methoxybenzyl 2,2,2-trichloroacetimidate (1.2 - 1.5 equivalents).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add a catalytic amount of trifluoromethanesulfonic acid solution dropwise to the stirred reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired p-methoxybenzyl ether.

General Protocol for p-Methoxybenzylation using Lanthanum (III) Triflate (La(OTf)₃) Catalyst

This protocol is adapted from the work of Rai and Basu (2003).[3]

Materials:

-

Primary alcohol

-

4-Methoxybenzyl 2,2,2-trichloroacetimidate (1.1 equivalents)

-

Anhydrous toluene

-

Lanthanum (III) triflate (La(OTf)₃) (5 mol%)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a stirred solution of the primary alcohol (1.0 equivalent) in anhydrous toluene under an inert atmosphere, add 4-methoxybenzyl 2,2,2-trichloroacetimidate (1.1 equivalents).

-

Add lanthanum (III) triflate (0.05 equivalents) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the pure p-methoxybenzyl ether.[3]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the p-methoxybenzylation of a primary alcohol.

Reaction Mechanism

Caption: Proposed reaction mechanism for the acid-catalyzed p-methoxybenzylation.

References

Application Notes and Protocols: Selective Protection of Secondary Alcohols with 4-Methoxybenzyl 2,2,2-Trichloroacetimidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective protection of hydroxyl groups is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as natural products and pharmaceuticals. The p-methoxybenzyl (PMB) ether is a widely utilized protecting group for alcohols due to its stability under a broad range of reaction conditions and its facile cleavage under specific, mild oxidative or acidic conditions. 4-Methoxybenzyl 2,2,2-trichloroacetimidate has emerged as a highly effective reagent for the introduction of the PMB group, offering significant advantages over traditional methods like the Williamson ether synthesis, especially for acid-sensitive substrates. This reagent reacts with alcohols under mild, acid-catalyzed conditions to form PMB ethers in high yields.[1]

A key feature of using 4-methoxybenzyl 2,2,2-trichloroacetimidate is the ability to achieve selective protection of different types of hydroxyl groups based on their steric environment. Generally, the reactivity of alcohols follows the order: primary > secondary > tertiary.[1] This inherent difference in reactivity can be exploited to selectively protect secondary alcohols in the presence of other functional groups, a critical transformation in synthetic chemistry.

Reaction Mechanism and Selectivity

The protection of an alcohol using 4-methoxybenzyl 2,2,2-trichloroacetimidate proceeds via an acid-catalyzed nucleophilic substitution. The reaction is initiated by the protonation of the nitrogen atom of the trichloroacetimidate by a Lewis or Brønsted acid catalyst. This enhances the leaving group ability of the trichloroacetamide moiety, facilitating the formation of a resonance-stabilized p-methoxybenzyl carbocation. This electrophilic intermediate is then trapped by the alcohol nucleophile to furnish the corresponding PMB ether and trichloroacetamide as a byproduct.

The selectivity for secondary alcohols over primary alcohols is primarily governed by steric hindrance. While primary alcohols are intrinsically more nucleophilic and less sterically hindered, careful control of reaction conditions—such as temperature, reaction time, and the choice of catalyst—can favor the protection of the more sterically accessible secondary alcohol in certain substrates, or allow for the selective protection of a less hindered secondary alcohol in the presence of a more hindered one.

Data Presentation: Catalyst and Solvent Effects on PMB Ether Formation

The choice of catalyst and solvent system is critical for optimizing the yield and selectivity of the p-methoxybenzylation reaction. The following table summarizes the efficacy of various catalytic systems for the formation of PMB ethers from alcohols using 4-methoxybenzyl 2,2,2-trichloroacetimidate.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Trifluoromethanesulfonic acid (TfOH) | Dichloromethane (CH2Cl2) | 0 - rt | 0.5 - 3 | 75-98 | |

| Scandium(III) triflate (Sc(OTf)3) | Toluene | 0 | 2 | 94 | [1] |

| Lanthanum(III) triflate (La(OTf)3) | Tetrahydrofuran (THF) | rt | 3 | 90 | [1] |

| Boron trifluoride etherate (BF3·OEt2) | Dichloromethane (CH2Cl2) | 25 | 1 | 96 | [1] |

| Trimethylsilyl triflate (TMSOTf) | Dichloromethane (CH2Cl2) | 25 | 1 | 95 | [1] |

Experimental Protocols

Protocol 1: Preparation of 4-Methoxybenzyl 2,2,2-Trichloroacetimidate

This protocol describes the synthesis of the reagent from 4-methoxybenzyl alcohol and trichloroacetonitrile.

Materials:

-

4-Methoxybenzyl alcohol

-

Trichloroacetonitrile

-

Sodium hydride (NaH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-